4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine
CAS No.:
Cat. No.: VC17212015
Molecular Formula: C13H15BrClNO3
Molecular Weight: 348.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrClNO3 |
|---|---|
| Molecular Weight | 348.62 g/mol |
| IUPAC Name | tert-butyl 8-bromo-6-chloro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
| Standard InChI | InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | QYEBJXKAUCGPGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The benzoxazine scaffold consists of a benzene ring fused to a 1,4-oxazine ring, with the 2,3-dihydro designation indicating partial saturation of the oxazine moiety. Key substituents include:
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Boc group (tert-butoxycarbonyl): Positioned at the nitrogen atom (N-4), this protective group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic modifications .
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Halogen atoms: Bromine at position 8 and chlorine at position 6 introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrClNO₃ |
| Molecular Weight | 364.62 g/mol |
| SMILES Notation | ClC1=C(C=C2C(=C1)Br)N(C(OC(C)(C)C)=O)CO2 |
| Topological Polar Surface Area | 45.7 Ų |
| LogP (Octanol-Water) | 3.24 (predicted) |
The Boc group’s presence is critical for modulating the compound’s pharmacokinetic properties, as evidenced by its role in improving blood-brain barrier permeability in related analogs .
Synthetic Methodologies
Core Benzoxazine Synthesis
The benzoxazine core is typically synthesized via cyclization reactions. A representative route involves:
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Condensation of 2-aminophenol derivatives with α-haloketones or α-haloaldehydes under basic conditions . For example, reaction of 2-amino-4-bromo-6-chlorophenol with 2-chloroethyl bromide yields the dihydrobenzoxazine intermediate.
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Boc Protection: The free amine at position 4 is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 92% |
Halogenation Strategies
The bromine and chlorine substituents are introduced either during the initial cyclization step via halogenated precursors or through post-functionalization. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) is common for late-stage halogenation .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the Boc group; limited solubility in water (predicted logS = -4.2) .
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Stability: Stable under inert atmospheres but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.85–4.20 (m, 4H, OCH₂ and NCH₂), 6.70–7.10 (m, 2H, aromatic H) .
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¹³C NMR: δ 28.4 (Boc CH₃), 80.2 (Boc C), 115–140 (aromatic C), 154.5 (C=O) .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Benzoxazine derivatives exhibit diverse biological activities:
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Hypoxia-Selective Cytotoxicity: Analogous compounds inhibit hypoxia-inducible factor (HIF-1α) and VEGF in cancer cells, suggesting potential antitumor applications .
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CNS Drug Candidates: The Boc group enhances lipophilicity, enabling penetration of the blood-brain barrier for neurological targets .
Table 3: Biological Activity of Related Compounds
| Compound | IC₅₀ (Hypoxic Cells) | Target |
|---|---|---|
| 2H-Benzo[b] oxazine-10 | 87 μM | HIF-1α, VEGF |
| 6-Bromo analog | 10 μM | Hypoxic gene suppression |
Materials Science
The electron-withdrawing halogens and rigid benzoxazine core make this compound a candidate for:
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Polymer precursors: Thermal curing of benzoxazines yields high-performance resins .
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Luminescent materials: Halogenated aromatics enhance phosphorescence in OLED applications .
Future Directions and Challenges
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzoxazines for therapeutic use.
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Green Chemistry Approaches: Replacing halogenated reagents with electrochemical or photocatalytic methods .
Biological Screening
Prioritize in vivo studies to evaluate pharmacokinetics and toxicity, particularly for oncology and CNS indications.
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